molecular formula C21H22N4O3S B14907823 1-[(4-methylphenyl)sulfonyl]-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

1-[(4-methylphenyl)sulfonyl]-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B14907823
M. Wt: 410.5 g/mol
InChI Key: LPMRTSCAVXZPJR-UHFFFAOYSA-N
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Description

1-((Tetrahydrofuran-2-yl)methyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a complex organic compound belonging to the class of quinoxaline derivatives. Quinoxalines are known for their diverse biological activities and are widely used in various fields such as chemistry, biomedicine, and the chemical industry . This particular compound features a tetrahydrofuran ring, a tosyl group, and an imidazoquinoxaline core, making it a unique and potentially valuable molecule for scientific research and industrial applications.

Preparation Methods

The synthesis of 1-((Tetrahydrofuran-2-yl)methyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazoquinoxaline core: This can be achieved through the cyclization of appropriate precursors such as o-phenylenediamine and a suitable diketone.

    Introduction of the tetrahydrofuran moiety: This step involves the alkylation of the imidazoquinoxaline core with a tetrahydrofuran derivative.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-((Tetrahydrofuran-2-yl)methyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:

These reactions are typically carried out under controlled conditions, with specific reagents and solvents chosen to achieve the desired transformations.

Scientific Research Applications

1-((Tetrahydrofuran-2-yl)methyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((Tetrahydrofuran-2-yl)methyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. For example, it may act as an inhibitor of protein kinases or other enzymes involved in cell signaling pathways . The tetrahydrofuran and tosyl groups may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar compounds to 1-((Tetrahydrofuran-2-yl)methyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline include other quinoxaline derivatives such as:

The uniqueness of 1-((Tetrahydrofuran-2-yl)methyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other quinoxaline derivatives.

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-1-(oxolan-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline

InChI

InChI=1S/C21H22N4O3S/c1-15-8-10-17(11-9-15)29(26,27)25-14-24(13-16-5-4-12-28-16)20-21(25)23-19-7-3-2-6-18(19)22-20/h2-3,6-11,16H,4-5,12-14H2,1H3

InChI Key

LPMRTSCAVXZPJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5CCCO5

Origin of Product

United States

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